

Technical Guide: 8-Bromoquinolin-4(1H)-one

Chemical Properties & Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

CAS No.: 57798-00-2

Cat. No.: B2572444

[Get Quote](#)

Executive Summary

8-Bromoquinolin-4(1H)-one (CAS: 949507-29-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for type II kinase inhibitors, antibacterial quinolones, and antiviral agents.^{[1][2][3][4][5][6][7][8][9][10]} Distinguished by its dual-reactivity profile—offering an electrophilic handle at the C-8 position (via the bromine atom) and nucleophilic centers at N-1 and O-4—this molecule allows for orthogonal functionalization strategies. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity logic, designed for researchers optimizing structure-activity relationships (SAR).

Chemical Identity & Physicochemical Properties^[2] ^{[3][5][6][7][11][12]}

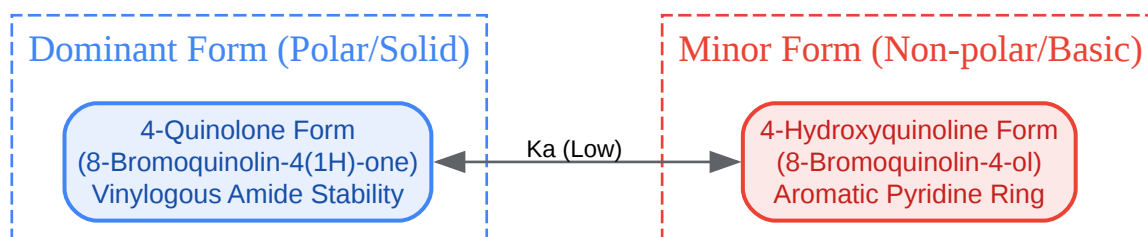
The compound exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone (keto) form in polar solvents and the solid state, over the 4-hydroxyquinoline (enol) form.

| Property | Data | Notes |
|-------------------|------------------------------------|---|
| IUPAC Name | 8-Bromoquinolin-4(1H)-one | Preferred tautomer name |
| Alternative Name | 8-Bromo-4-hydroxyquinoline | Enol tautomer (CAS: 57798-00-2) |
| CAS Number | 949507-29-3 | Specific to the 4(1H)-one form |
| Molecular Formula | C ₉ H ₆ BrNO | |
| Molecular Weight | 224.06 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 168–171 °C | Experimental values vary by solvate form [1] |
| Solubility | DMSO, DMF, hot alcohols | Poor solubility in water and non-polar solvents |
| pKa | ~3.8 (N-H), ~11 (O-H) | Predicted values; amphoteric nature |

Structural Analysis: Tautomerism & Electronic Character

Understanding the tautomeric equilibrium is vital for predicting reactivity. In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone (A) form dominates due to the stabilization energy of the vinylogous amide system. However, under basic conditions or during O-alkylation attempts, the 4-hydroxyquinoline (B) character becomes relevant.

Visualization: Tautomeric Equilibrium



[Click to download full resolution via product page](#)

Figure 1: The tautomeric equilibrium heavily favors the 4-quinolone form (left) in standard laboratory conditions, dictating N-alkylation over O-alkylation in the absence of specific catalysts.

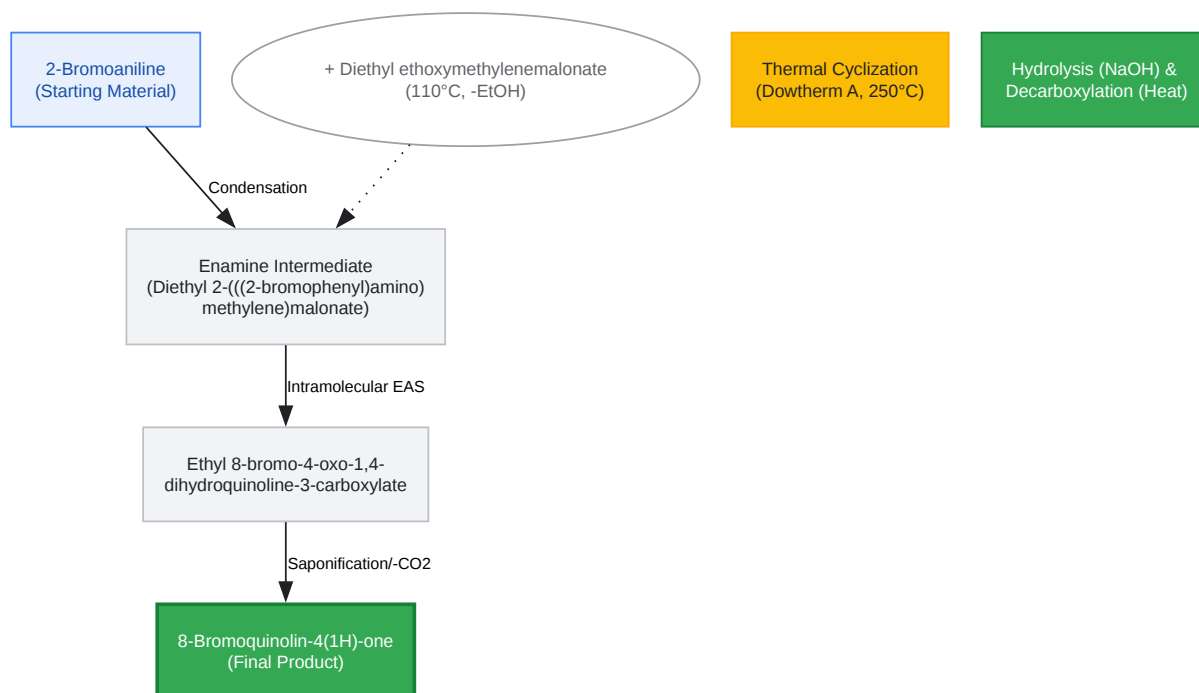
Synthetic Pathways[13][14]

The most robust synthesis for **8-bromoquinolin-4(1H)-one** is the Gould-Jacobs reaction. This sequence utilizes 2-bromoaniline as the starting material, ensuring the bromine atom is correctly positioned at C-8.

Protocol Logic

- Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.
- Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring to form the ester intermediate.
- Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields the final core.

Visualization: Gould-Jacobs Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-wise construction of the **8-bromoquinolin-4(1H)-one** scaffold via the Gould-Jacobs reaction, highlighting the critical high-temperature cyclization step.

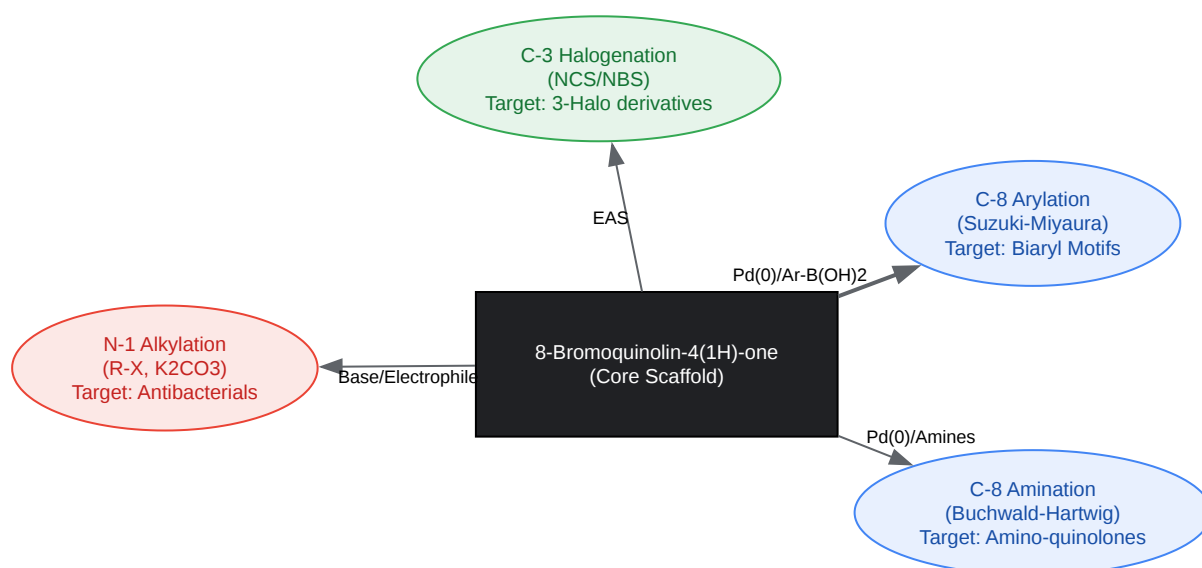
Reactivity Profile & Functionalization[7]

The **8-bromoquinolin-4(1H)-one** scaffold offers three distinct vectors for chemical modification, essential for SAR exploration.

- **C-8 Bromine (Cross-Coupling):** The C-8 position is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the quinolone ring facilitates oxidative addition.

- N-1 Position (Alkylation): The amide nitrogen is nucleophilic. Treatment with alkyl halides and mild base (K_2CO_3) yields N-alkylated products (antibacterial pharmacophore).
- C-3 Position (Electrophilic Substitution): The C-3 position is nucleophilic (enamine-like) and can undergo halogenation or formylation.

Visualization: Functionalization Logic



[Click to download full resolution via product page](#)

Figure 3: Divergent synthesis map. The C-8 bromine serves as the primary handle for increasing molecular complexity via cross-coupling.

Experimental Protocols

A. Synthesis of 8-Bromoquinolin-4(1H)-one (Gould-Jacobs Adaptation)

Reference: Adapted from standard quinolone synthesis protocols [2, 3].

- Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Ethanol byproduct is removed.
- Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Maintain reflux for 30-60 minutes. Caution: Rapid gas evolution.
- Workup: Cool to room temperature. Dilute with hexane to precipitate the ester intermediate. Filter and wash with hexane.
- Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Collect solid.
- Final Step: Heat the carboxylic acid in quinoline/copper powder or diphenyl ether at 240°C until CO₂ evolution ceases. Cool and precipitate with non-polar solvent.
 - Yield: Typically 40-60% overall.
 - Validation: ¹H NMR (DMSO-d₆) shows loss of ethyl group signals and characteristic quinolone protons.

B. Suzuki-Miyaura Cross-Coupling at C-8

Targeting 8-Arylquinolin-4(1H)-ones [4].

- Reagents: Combine **8-bromoquinolin-4(1H)-one** (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).
- Solvent: Suspend in 1,4-dioxane/water (4:1).
- Condition: Degas with Argon. Heat at 90-100°C for 4-12 hours.
- Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).
 - Note: The free N-H proton can sometimes poison catalysts; if yields are low, consider protecting N-1 (e.g., N-Boc or N-Me) prior to coupling.

Medicinal Chemistry Applications

- **Antibacterial Agents:** The 4-quinolone core is the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin). The 8-bromo substituent allows for the introduction of novel hydrophobic or polar groups to overcome resistance mechanisms (e.g., MRSA) [2].
- **Kinase Inhibitors:** 8-substituted quinolones have been identified as inhibitors of PI3K and mTOR pathways. The C-8 position binds to the hinge region or hydrophobic pocket of the kinase ATP-binding site [5].
- **Antiviral Agents:** Derivatives of 8-hydroxyquinoline (tautomer) and its quinolone analogs function as HIV-1 integrase inhibitors by chelating the Mg²⁺ cofactors in the enzyme active site [6].

Safety & Handling (MSDS Summary)

- **Hazards:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Handling:** Use in a fume hood. Avoid dust formation.
- **Storage:** Store at 2-8°C, protected from light (bromine-carbon bonds can be photosensitive over long periods).

References

- SynQuest Laboratories. 8-Bromo-4-hydroxyquinoline Safety Data Sheet. CAS 57798-00-2. [\[11\] Link](#)
- Andriole, V. T. (2005). The Quinolones. Academic Press. (Foundational text on Gould-Jacobs and Quinolone SAR).
- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." *Journal of the American Chemical Society*, 61(10), 2890-2895.

(Original Synthesis Protocol).

- BenchChem.Application Notes for Suzuki Coupling with 8-bromo-6-methylquinolin-2(1H)-one. (Analogous reactivity profile). [Link](#)
- ChemicalBook.6-Bromoquinolin-4(1H)-one Properties and Biological Activity. (Structural analog data). [Link](#)
- Musiol, R., et al. (2010). "Quinoline derivatives as potential anticancer agents." [1][12] Current Medicinal Chemistry, 17, 1960.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. acgpubs.org [acgpubs.org]
- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 3. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 4. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]
- 5. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 692764-07-1 | Benchchem [benchchem.com]
- 6. oldgrt.lbp.world [oldgrt.lbp.world]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. jetir.org [jetir.org]
- 9. 35973-17-2|8-Bromo-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3 | Chemsrcc [chemsrc.com]
- 11. Page loading... [guidechem.com]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 8-Bromoquinolin-4(1H)-one Chemical Properties & Applications]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2572444/docs#technical-guide-8-bromoquinolin-4-1h-one-chemical-properties-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)